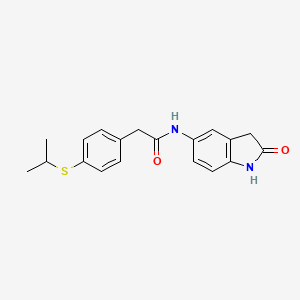

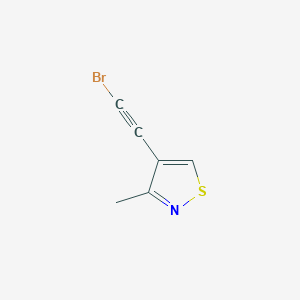

4-(2-Bromoethynyl)-3-methyl-1,2-thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions . Another study reported the synthesis of ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate using click chemistry .

Molecular Structure Analysis

The molecular structure of similar compounds such as “4-(2-bromoethynyl)benzoic acid” and “4-(2-bromoethynyl)-N,N-dimethylaniline” have been analyzed .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as “4-(2-bromoethynyl)benzoic acid” and “4-(2-bromoethynyl)-N,N-dimethylaniline” have been analyzed .

科学的研究の応用

Corrosion Inhibition

- The study of 2-amino-4-methyl-thiazole showed its application as a corrosion inhibitor for mild steel in HCl solution, highlighting the compound's strong adsorption as a barrier film on the mild steel surface, which significantly improves corrosion resistance (Yüce et al., 2014).

Drug Discovery Synthesis

- Research involving the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon led to the preparation of thiazoles, demonstrating their potential in drug discovery programs. This process allows for the introduction of a bromodifluoromethyl group at the C4 of the thiazole, showcasing the versatility of thiazole derivatives in medicinal chemistry (Colella et al., 2018).

Anticancer Agents

- The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been explored for their potent anticancer activities. This highlights the importance of thiazole derivatives in the development of new anticancer pharmacophores (Gomha et al., 2017).

Synthetic Methodology

- An efficient synthesis method for 2,4-disubstituted thiazoles using ionic liquid under ambient conditions has been developed. This method is practical for the synthesis of compounds like Fanetizole, showcasing the role of thiazole derivatives in synthesizing bioactive molecules (Potewar et al., 2007).

Photophysical Properties

- The synthesis and photophysical properties of 5-N-Arylamino-4-methylthiazoles obtained from direct C–H arylations and Buchwald–Hartwig aminations of 4-methylthiazole have been studied. These compounds exhibit significant luminescence, indicating their potential application in material science and photodynamic therapy (Murai et al., 2017).

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to interact with enzymes such asChymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in the breakdown of proteins in the body.

Mode of Action

This interaction could potentially alter the protein breakdown process in the body .

Biochemical Pathways

Given its potential interaction with enzymes involved in protein breakdown, it may influence related biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on its potential interaction with enzymes involved in protein breakdown, it could influence cellular processes related to protein metabolism .

特性

IUPAC Name |

4-(2-bromoethynyl)-3-methyl-1,2-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNS/c1-5-6(2-3-7)4-9-8-5/h4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMWEQVMMWADEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1C#CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2862052.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2862054.png)

![1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2862056.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanone](/img/structure/B2862057.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2862063.png)

![4-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}benzenecarboxamide](/img/structure/B2862066.png)